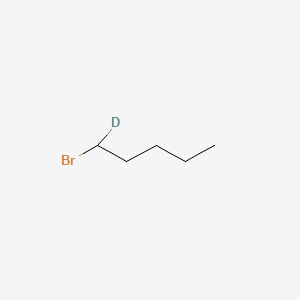

1-Bromopentane-1-d1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromopentane-1-d1 is used in a multitude of organic synthesis . It is used in iron-catalyzed alkylations of aromatic Grignard reagents via cross coupling .

Synthesis Analysis

Most 1-bromoalkanes are prepared by free-radical addition of hydrogen bromide to the 1-alkene, which is 1-pentene in the case of 1-bromopentane . These conditions lead to anti-Markovnikov addition, giving the 1-bromo derivative . It is also formed by the reaction of 1-pentanol with hydrogen bromide .Molecular Structure Analysis

The molecular formula of 1-Bromopentane-1-d1 is C5H11Br . The molecular weight is 152.05 g/mol . The InChI is 1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i5D . The Canonical SMILES is CCCCCBr .Chemical Reactions Analysis

1-Bromopentane-1-d1 is involved in various chemical reactions. For example, it is used in iron-catalyzed alkylations of aromatic Grignard reagents via cross coupling .Physical And Chemical Properties Analysis

1-Bromopentane-1-d1 has a molecular weight of 152.05 g/mol . It has a XLogP3 of 3.4 . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . It has 3 rotatable bond counts . The exact mass is 151.01069 g/mol . The monoisotopic mass is 151.01069 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 6 .科学的研究の応用

Conformational Analysis

1-Bromopentane-1-d1 has been used to study conformational polymorphism. Raman and infrared spectra of selectively monodeuterated species of 1-bromopentane, including 1-bromopentane-1-d1, have been examined. These studies reveal the correlation between isolated C-D stretching and CHD rocking vibrations and the local conformation of the alkyl chain. The isolated C-D stretching vibrations vary based on the position of deuterium substitution, proving useful in studying alkyl chains' conformational state (Ohno, Yoshida, & Matsuura, 1996).

Educational Applications

In educational settings, 1-bromopentane-1-d1 has been used in undergraduate laboratory experiments. For example, an experiment involving the elimination reactions of alkyl halides like 1-bromopentane uses gas chromatography to monitor the production of various compounds. This study provides a practical approach to understanding organic reaction mechanisms (Latimer, 2003).

Synthesis of Chemical Compounds

The compound plays a role in the synthesis of other chemicals. One example is the synthesis of the nonlinear chromophore 4'-(Pentyloxy)-4-Biphenyl Carbonitrile (5OCB) and its auxiliary 1-Bromopentane. This synthesis process has been optimized for high yield, low cost, and ease of control, proving its value in the production of complex chemical compounds (Ruan Zhan-jun, 2005).

Surface Science and Molecular Self-Assembly

1-Bromopentane-1-d1 is also significant in surface science and molecular self-assembly studies. A high-pressure fast-pulse dosing system was used with Scanning Tunneling Microscopy (STM) to study the physisorbed phases of 1-bromopentane on Si(1 1 1)-7 × 7. This study demonstrates how molecular alignment and dosing parameters influence chemical imprinting on silicon surfaces (Eisenstein et al., 2012).

Material Properties Research

Research on 1-Bromopentane-1-d1 extends to exploring the material properties of bromoalkanes. Studies have focused on measuring the density and thermal expansion coefficient of 1-bromopentane across a range of temperatures. Such research is crucial for understanding the physical properties of bromoalkanes in various applications (Bolotnikov et al., 2007).

Safety And Hazards

1-Bromopentane-1-d1 is a flammable liquid and vapor . It is harmful if swallowed and causes skin irritation . It may cause respiratory irritation . It is toxic to aquatic life with long-lasting effects . Thermal decomposition can lead to the release of irritating gases and vapors . Containers may explode when heated . Vapors may form explosive mixtures with air .

特性

IUPAC Name |

1-bromo-1-deuteriopentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKKMVJZFACSU-UICOGKGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromopentane-1-d1 | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one](/img/structure/B597794.png)

![Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B597800.png)

![7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B597809.png)